molecular formula C11H22O3 B162075 2,2-Diethoxy-4-ethyloxane CAS No. 139054-17-4

2,2-Diethoxy-4-ethyloxane

Cat. No. B162075
M. Wt: 202.29 g/mol
InChI Key: OJAJCDRISNDLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diethoxy-4-ethyloxane (DEEO) is a chemical compound that has been of interest to scientists due to its potential use in various fields of research. This compound is a colorless liquid that has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. DEEO is known for its unique chemical properties, which make it an ideal candidate for scientific research.

Mechanism Of Action

The mechanism of action of 2,2-Diethoxy-4-ethyloxane is not well understood, but it is believed to act as a Lewis acid, which can facilitate various chemical reactions. 2,2-Diethoxy-4-ethyloxane has also been shown to be a potent inhibitor of acetylcholinesterase, which is an enzyme that plays a critical role in the central nervous system.

Biochemical And Physiological Effects

2,2-Diethoxy-4-ethyloxane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Diethoxy-4-ethyloxane can inhibit the growth of various cancer cell lines, including breast cancer and melanoma. 2,2-Diethoxy-4-ethyloxane has also been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2,2-Diethoxy-4-ethyloxane in lab experiments is its ability to act as a versatile reagent in various chemical reactions. 2,2-Diethoxy-4-ethyloxane is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2,2-Diethoxy-4-ethyloxane is its potential toxicity, which can make it challenging to work with in certain applications.

Future Directions

There are several potential future directions for research involving 2,2-Diethoxy-4-ethyloxane. One area of interest is the development of new synthetic methodologies that utilize 2,2-Diethoxy-4-ethyloxane as a reagent. Additionally, there is potential for 2,2-Diethoxy-4-ethyloxane to be used in the development of new drugs or as a starting material for the synthesis of novel compounds. Finally, further research is needed to fully understand the mechanism of action of 2,2-Diethoxy-4-ethyloxane and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,2-Diethoxy-4-ethyloxane is a chemical compound that has significant potential for use in various scientific research applications. Its unique chemical properties make it an ideal candidate for use as a reagent in various chemical reactions, and it has shown promise in the development of new drugs and materials. Further research is needed to fully understand the potential applications of 2,2-Diethoxy-4-ethyloxane and its mechanism of action.

Synthesis Methods

2,2-Diethoxy-4-ethyloxane can be synthesized through a multistep process that involves the reaction of ethyl vinyl ether with ethyl formate in the presence of a strong acid catalyst. This reaction produces 2,2-diethoxyacetaldehyde, which is then converted to 2,2-Diethoxy-4-ethyloxane through a series of additional reactions.

Scientific Research Applications

2,2-Diethoxy-4-ethyloxane has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. One of the most significant applications of 2,2-Diethoxy-4-ethyloxane is in the field of organic synthesis, where it is used as a reagent in various reactions. 2,2-Diethoxy-4-ethyloxane has also been used in the synthesis of chiral ligands, which have potential applications in asymmetric catalysis.

properties

CAS RN

139054-17-4

Product Name

2,2-Diethoxy-4-ethyloxane

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2,2-diethoxy-4-ethyloxane

InChI

InChI=1S/C11H22O3/c1-4-10-7-8-14-11(9-10,12-5-2)13-6-3/h10H,4-9H2,1-3H3

InChI Key

OJAJCDRISNDLQD-UHFFFAOYSA-N

SMILES

CCC1CCOC(C1)(OCC)OCC

Canonical SMILES

CCC1CCOC(C1)(OCC)OCC

synonyms

2H-Pyran,2,2-diethoxy-4-ethyltetrahydro-(9CI)

Origin of Product

United States

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